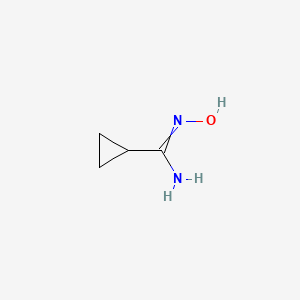
N-Hydroxycyclopropanecarboximidamide
Descripción general
Descripción
N-Hydroxycyclopropanecarboximidamide is a chemical compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 and is available in the form of a white to pale-yellow to yellow-brown or pale-green to green solid or liquid .
Synthesis Analysis
The synthesis of this compound involves reaction with hydroxylamine and potassium carbonate in ethanol and water at 20 degrees Celsius for 18 hours . The yield of this reaction is approximately 80% .Physical and Chemical Properties Analysis
This compound is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It has a molecular weight of 100.12 .Aplicaciones Científicas De Investigación
N-Hydroxycyclopropanecarboximidamide is used in the synthesis of sulfur and nitrogen binary doped carbon dots, which have applications in biomedical fields like probing doxycycline in living cells and multicolor cell imaging. These carbon dots are noted for their high quantum yield, good photostability, and excellent biocompatibility, making them suitable for use in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).
It plays a role in the study of tetracyclines like doxycycline, which are used extensively in biomedical research, especially in gene expression systems. However, their effects on mitochondrial function have raised concerns about their potential confounding effects on experimental results (Moullan et al., 2015).
In the field of pharmacology, it has been explored for its anxiolytic-like effects, particularly in the context of modulating metabotropic glutamate receptors, which may have therapeutic implications for anxiety disorders (Stachowicz et al., 2004).
This compound derivatives have been studied in the synthesis of hydroxycarbamide, a drug used in the treatment of chronic myeloproliferative disorders. The drug's properties, including its antiproliferative and antiviral actions, are well-documented (Spivak & Hasselbalch, 2011).
It is also involved in the development of doxycycline hydrogels with reversible disulfide crosslinks, which show promise for dermal wound healing, particularly in mustard injuries (Anumolu et al., 2011).
The compound is part of the process of extracting copper from chloride solutions using liquid extraction with pyridinecarboximidamides as extractants, demonstrating its utility in environmental and industrial applications (Wojciechowska et al., 2017).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of N-Hydroxycyclopropanecarboximidamide.
Propiedades
IUPAC Name |
N'-hydroxycyclopropanecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUPXRCMTUDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-13-3 | |
| Record name | N'-hydroxycyclopropanecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















